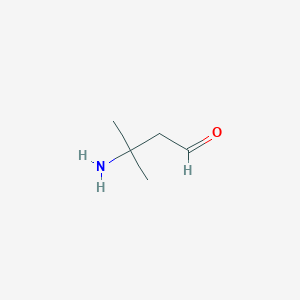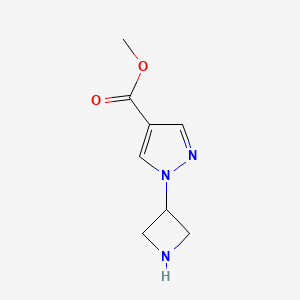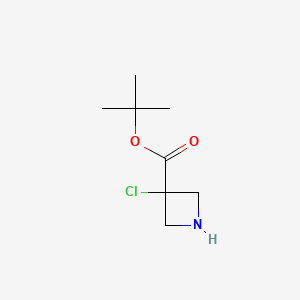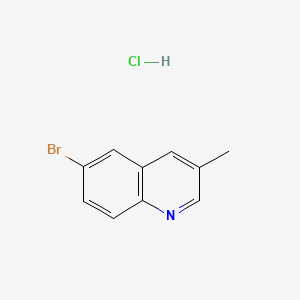
2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H12ClN3O It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl chloroacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The final step involves the reduction of the ester group to an alcohol and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under hydrogenation conditions to yield a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), primary or secondary amines
Major Products Formed
Oxidation: 2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethanone, 2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethanoic acid
Reduction: 2-(5-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-ol
Substitution: 2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethanol derivatives with various substituents
Aplicaciones Científicas De Investigación
2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- **2-(5-aminomethyl-4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl}ethanol hydrochloride
- **2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
- **2-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Uniqueness
2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H12ClN3O |
|---|---|
Peso molecular |
189.64 g/mol |
Nombre IUPAC |
2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c11-4-3-6-8-7(10-9-6)5-1-2-5;/h5,11H,1-4H2,(H,8,9,10);1H |
Clave InChI |
DSPAJNXICOKJRV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NNC(=N2)CCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amino}acetyl)piperidine-4-carboxylic acid](/img/structure/B13509330.png)
![8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride](/img/structure/B13509333.png)
![Benzyl 5-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13509338.png)







